1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]-
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Overview
Description
1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s unique structure, which includes a benzimidazole core with specific substitutions, contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- typically involves the condensation of o-phenylenediamine with various reagents. Common synthetic routes include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core.
Reaction with Aromatic Aldehydes: The reaction of o-phenylenediamine with aromatic aldehydes under acidic conditions can yield benzimidazole derivatives.
Use of Cyanogen Bromide: Cyanogen bromide in acetonitrile solution can be used to synthesize benzimidazole derivatives.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole core are replaced with other groups.
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted benzimidazole derivatives with altered pharmacological properties.
Scientific Research Applications
1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]- can be compared with other benzimidazole derivatives:
Properties
CAS No. |
62871-19-6 |
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Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-[5-chloro-2-(2-methylpropoxy)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H17ClN2O/c1-11(2)10-21-16-8-7-12(18)9-13(16)17-19-14-5-3-4-6-15(14)20-17/h3-9,11H,10H2,1-2H3,(H,19,20) |
InChI Key |
FZVCTEYQBABFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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